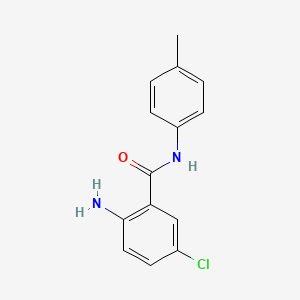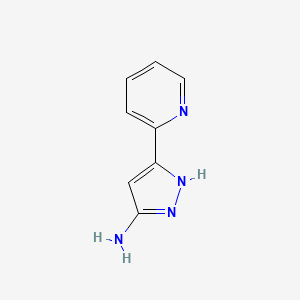![molecular formula C13H13ClO4 B1366686 1,3-二氧杂环-4,6-二酮,5-[(4-氯苯基)甲基]-2,2-二甲基- CAS No. 88466-67-5](/img/structure/B1366686.png)
1,3-二氧杂环-4,6-二酮,5-[(4-氯苯基)甲基]-2,2-二甲基-
描述
Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecular formula of Meldrum’s acid is C6H8O4 . The molecular weight is 144.13 .Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
Meldrum’s acid is a solid with a melting point of 92-96 °C (lit.) . It is soluble in dioxane .科学研究应用
超分子结构
- 研究探索了与 1,3-二氧杂环-4,6-二酮衍生物密切相关的化合物的晶体结构。例如,Low 等人(2002 年)研究了三斜晶体化和 2,2-二甲基-5-[3-(4-甲基苯基)-2-丙烯亚基]-1,3-二氧杂环-4,6-二酮及其氯苯基变体中的氢键形成,分别突出了它们的四聚体和二聚体形成 (Low 等,2002)。
合成和反应
- 这些化合物的合成和反应一直是研究的主题,如 Al-Sheikh 等人的工作(2009 年)所示。他们详细介绍了 5-[氨基(硫代甲基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮及其衍生物的合成,提供了对结构转化和潜在应用的见解 (Al-Sheikh 等,2009)。
热解生成和稳定性
- Brown 等人(1976 年)的研究深入探讨了从 1,3-二氧杂环-4,6-二酮衍生物中热解生成亚甲基酮烯,提供了对这些化合物的热稳定性和反应途径的见解 (Brown 等,1976)。
晶体结构分析
- 各种衍生物的晶体结构已得到广泛分析,如 Zeng(2010 年)的研究所示,提供了对分子构象和分子间相互作用的详细见解,这对于理解它们的潜在应用至关重要 (Zeng,2010)。
属性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJFECUSKQONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446944 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
CAS RN |
88466-67-5 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

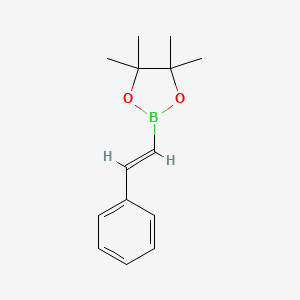
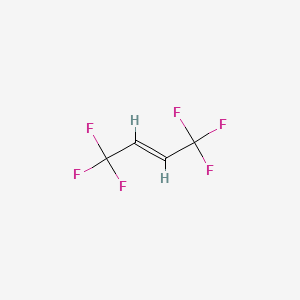
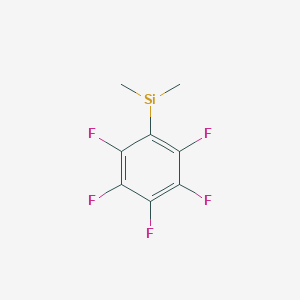
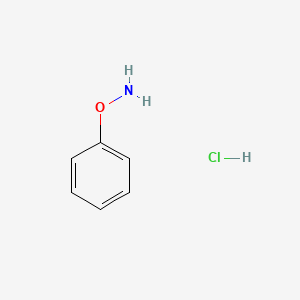
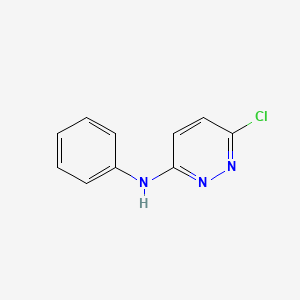
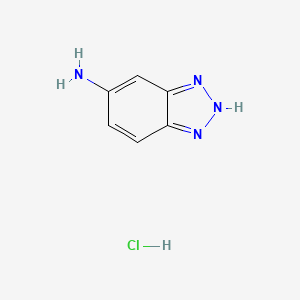
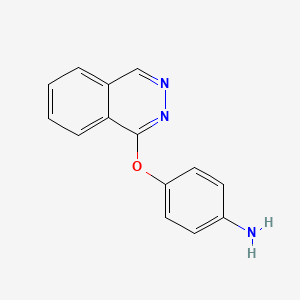
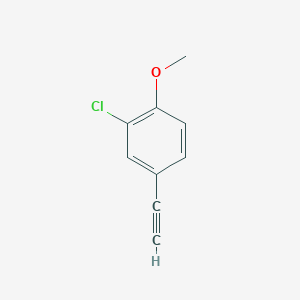
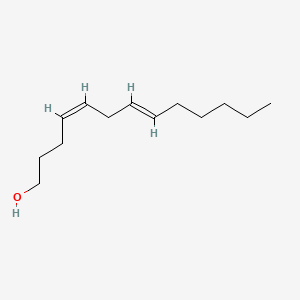
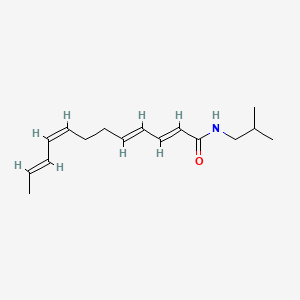
![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)
